Desogestrel-13C2,d2 (Major)
Description
Desogestrel-13C2,d2 (Major) is a stable isotope-labeled analog of desogestrel, a synthetic progestin used in hormonal contraceptives and hormone replacement therapy. This compound is specifically modified with two carbon-13 (13C) atoms and two deuterium (d2) atoms at key molecular positions, enhancing its utility as an internal standard in quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its isotopic labeling minimizes interference with endogenous desogestrel during analysis, enabling precise pharmacokinetic and metabolic studies .
Key properties:
- CAS Number: Not fully disclosed in available sources, but referenced under product code TRC D296877 .
- Molecular Formula: Presumed to be C22H28O with isotopic substitutions (13C2 and d2).
- Role: Primarily used in research and pharmaceutical quality control for accurate quantification of desogestrel in biological matrices .
Properties
Molecular Formula |
C₂₀¹³C₂H₂₈D₂O |
|---|---|
Molecular Weight |
314.47 |
Synonyms |
(17α)-13-Ethyl-11-methylene-18,19-dinorpregn-4-en-20-yn-17-ol-13C2,d2; Cerazette-13C2,d2; Cyclosa-13C2,d2; Desogestrel-13C2,d2; Dicromil-13C2,d2; Marvelon 150/320-13C2,d2; Org 2969-13C2,d2; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Desogestrel-13C2,d2 (Major) is structurally and functionally distinct from related desogestrel analogs, impurities, and metabolites. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Note: Exact molecular weight of Desogestrel-13C2,d2 (Major) depends on isotopic substitution sites, estimated based on natural abundance adjustments.
Key Differences
Isotopic Labeling vs. Structural Analogs: Desogestrel-13C2,d2 (Major) is distinguished by its isotopic labeling, which avoids overlap with endogenous desogestrel signals in mass spectrometry. In contrast, compounds like Desogestrel Related Compound A and Impurity C are structural analogs or degradation products used for impurity profiling . Example: In LC-MS/MS, the +2 Da mass shift in Desogestrel-13C2,d2 allows unambiguous differentiation from unlabeled desogestrel, improving assay accuracy .
Functional Roles :
- Desogestrel-13C2,d2 (Major) : Exclusively used as a quantitative reference standard.
- 3-Keto-Desogestrel : A pharmacologically active metabolite, critical for understanding desogestrel’s metabolic fate .
Regulatory Significance: Impurities like Related Compound A and Impurity C are monitored to comply with International Council for Harmonisation (ICH) guidelines (e.g., ICH Q3A/B), ensuring drug safety.
Table 2: Analytical Utility Comparison
| Parameter | Desogestrel-13C2,d2 (Major) | Desogestrel (Parent) | 3-Keto-Desogestrel |
|---|---|---|---|
| LC-MS/MS Signal | Distinct isotopic pattern | Baseline analyte | Metabolite signal |
| Quantitative Use | Internal standard | Calibration standard | Biomarker |
| Stability in Matrix | High (resists degradation) | Variable | Moderate |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the isotopic purity of Desogestrel-13C2,d2 (Major) in synthetic samples?
- Methodology : Use high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) to confirm isotopic enrichment and positional labeling. For quantification, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with internal standards calibrated against certified reference materials (CRMs). Ensure protocols adhere to guidelines for isotopic compound characterization, such as those outlined in pharmaceutical monographs .
- Critical considerations : Validate instrument sensitivity to distinguish between isotopic peaks and potential impurities (e.g., unlabeled Desogestrel or related compounds). Cross-reference data with synthetic protocols to resolve discrepancies in isotopic ratios .
Q. How should researchers design experiments to assess the stability of Desogestrel-13C2,d2 (Major) under varying storage conditions?
- Methodology : Conduct accelerated stability studies under controlled temperature (±2°C), humidity (±5%), and light exposure. Use HPLC-UV or UPLC-PDA to monitor degradation products, and compare results against stability guidelines for labeled compounds (e.g., ICH Q1A). Include statistical analysis of variance (ANOVA) to evaluate significance of environmental factors .
- Critical considerations : Predefine acceptance criteria for isotopic integrity (e.g., ≤2% deviation in 13C enrichment). Document deviations rigorously to avoid confounding results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
